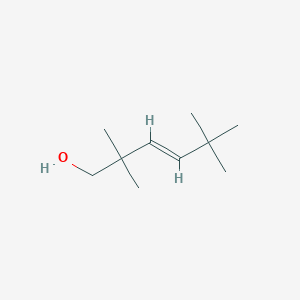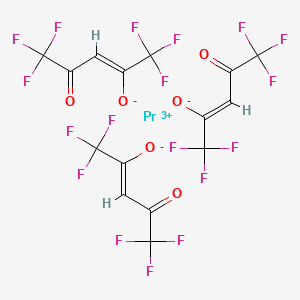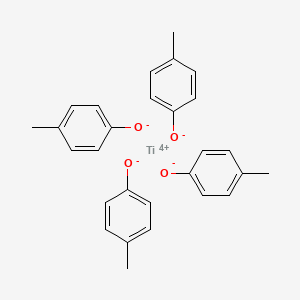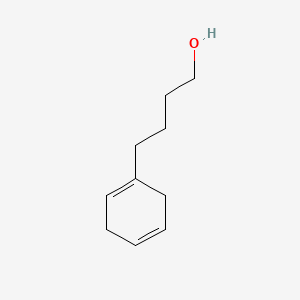
4-(1,4-Cyclohexadien-1-yl)-1-butanol
Descripción general
Descripción
4-(1,4-Cyclohexadien-1-yl)-1-butanol is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,4-Cyclohexadien-1-yl)-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,4-Cyclohexadien-1-yl)-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermolysis Reactions : Tetramethyl-1,2-dioxetane's thermolysis in degassed 1,4-cyclohexadiene yields products such as benzene, 2-propanol, and 1,4-dihydrocumyl alcohol, as explored in the study by Bartlett, Baumstark, and Landis (2010) from "Recueil des Travaux Chimiques des Pays-Bas" (Bartlett, Baumstark, & Landis, 2010).
Cycloaddition Reactions : The radical cation of 1,3-butadiene reacts with vinyl methyl (or ethyl) ether in the gas phase via a [2+4] cycloaddition reaction, forming an excited collision complex of ionized 4-methoxy- (or ethyl) cyclohexadiene, as reported by Doorn et al. (1978) in "Journal of Mass Spectrometry" (Doorn, Nibbering, Ferrer-Correia, & Jennings, 1978).
Catalytic Enantioselective Alcoholysis : Enzyme-catalyzed enantioselective alcoholysis with n-butanol can desymmetrize prochiral ketones like 4-cyano-4-phenylcyclohexanone, as discussed by Carnell, Barkley, and Singh (1997) in "Tetrahedron Letters" (Carnell, Barkley, & Singh, 1997).
Biomass-Derived Butanol Production : Clostridia's fermentative butanol production, including 1-butanol, has potential as an intermediate in chemical synthesis, a solvent for various industry applications, and a possible fuel or fuel additive. This was highlighted by Lee et al. (2008) in "Biotechnology and Bioengineering" (Lee, Park, Jang, Nielsen, Kim, & Jung, 2008).
Chemical Kinetics of Combustion : Sarathy et al. (2012) presented a comprehensive chemical kinetic combustion model for all four butanol isomers, focusing on their combustion chemistry and dominant reaction pathways at various pressures and temperatures in "Combustion and Flame" (Sarathy, Vranckx, Yasunaga, Mehl, Oßwald, Metcalfe, Westbrook, Pitz, Kohse-Höinghaus, Fernandes, & Curran, 2012).
Propiedades
IUPAC Name |
4-cyclohexa-1,4-dien-1-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-2,7,11H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBPGTNRIJGDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(=C1)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Cyclohexadien-1-yl)-1-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



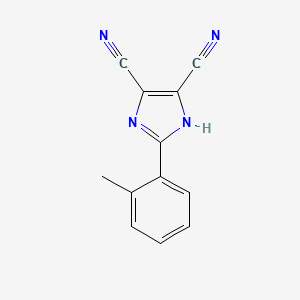
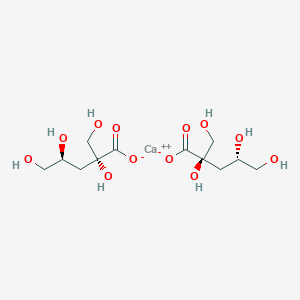
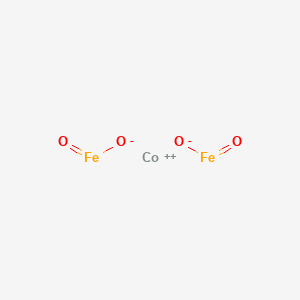
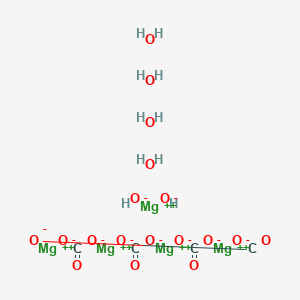
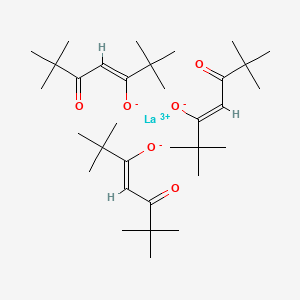
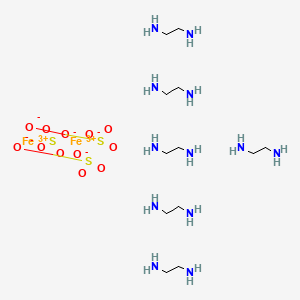

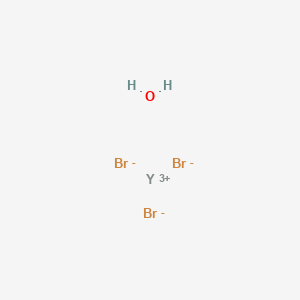

![6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one](/img/structure/B8203576.png)
